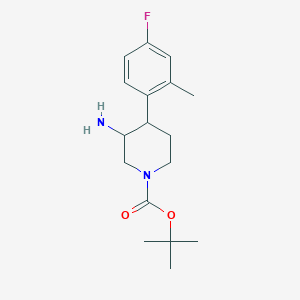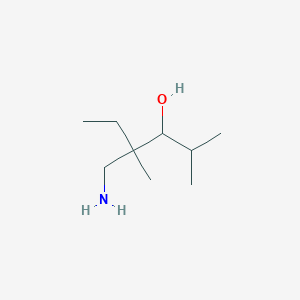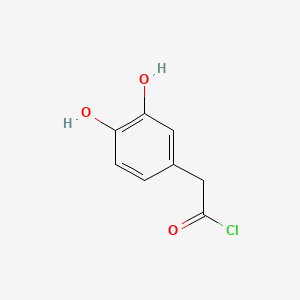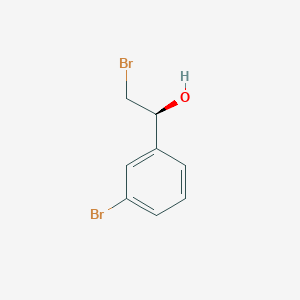
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the methanesulfinyl group adds to its unique chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Introduction of the Methanesulfinyl Group: This step involves the reaction of the triazole intermediate with a suitable sulfinylating agent under controlled conditions to introduce the methanesulfinyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methanesulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methanesulfinylethyl)piperazine: This compound also features a methanesulfinyl group but has a piperazine ring instead of a triazole ring.
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine: This compound has a sulfonyl group instead of a sulfinyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the triazole ring and the methanesulfinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C5H10N4OS |
|---|---|
Poids moléculaire |
174.23 g/mol |
Nom IUPAC |
1-(2-methylsulfinylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4OS/c1-11(10)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
Clé InChI |
PBROSGUJINCBCA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCN1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


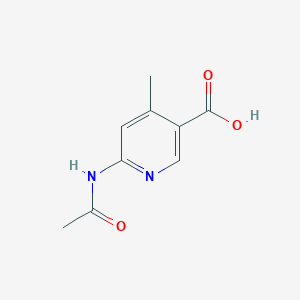

![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)


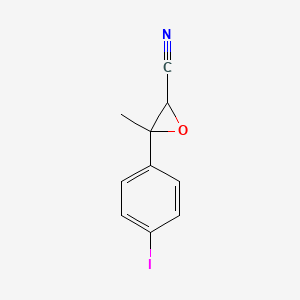
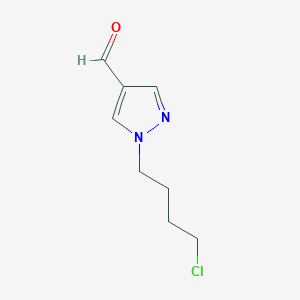

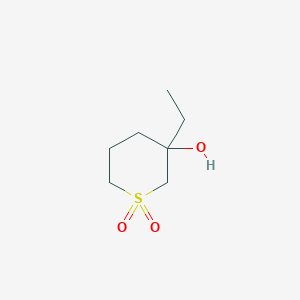
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
